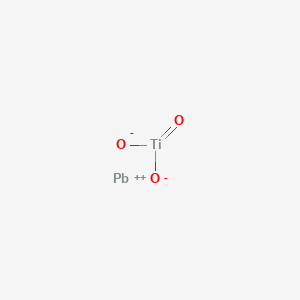

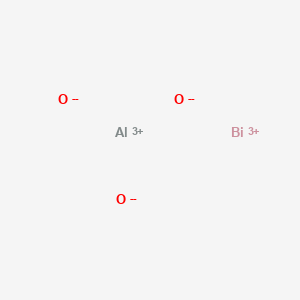

Aluminum;bismuth;oxygen(2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is known for its high chemical stability, especially in hydrogen atmospheres, and does not undergo any phase transitions until 1080°C . This makes it a valuable material for various industrial and scientific applications.

Métodos De Preparación

Aluminum;bismuth;oxygen(2-) can be synthesized through several methods, with the sol-gel method being one of the most common. This method involves the polymerization of alkoxides through hydrolysis and condensation, followed by gelation and heat treatment . For instance, a novel sol-gel method using bismuth nitrate, aluminum nitrate, and starch has been developed. In this process, starch acts as a capping agent, reducing agent, and natural template . Another method involves the use of amino acids such as phenylalanine, glycine, and arginine in the sol-gel synthesis to control the size, morphology, and uniformity of the product .

Análisis De Reacciones Químicas

Aluminum;bismuth;oxygen(2-) undergoes various chemical reactions, including photocatalytic reactions. It has been shown to degrade organic dyes such as methyl orange under ultraviolet light irradiation . The compound’s photocatalytic activity is attributed to its ability to generate electron-hole pairs upon exposure to light, which then participate in oxidation-reduction reactions. Common reagents used in these reactions include bismuth nitrate and aluminum nitrate, with starch or amino acids serving as stabilizers and capping agents .

Aplicaciones Científicas De Investigación

Aluminum;bismuth;oxygen(2-) has a wide range of scientific research applications. In chemistry, it is used as a photocatalyst for the degradation of organic pollutants in wastewater . Its high chemical stability and unique structural properties make it a potential candidate for use in fuel cells as an oxygen-ion conductor or mixed ionic-electronic conductor . In biology and medicine, bismuth aluminate nanoparticles have been explored for their potential use in drug delivery systems and as antacid medicines for treating peptic ulceration and nervous dyspepsia . Additionally, its light-harvesting properties have been investigated for applications in solar cells .

Mecanismo De Acción

The mechanism of action of bismuth aluminate primarily involves its photocatalytic properties. When exposed to light, bismuth aluminate generates electron-hole pairs, which then participate in oxidation-reduction reactions. These reactions lead to the degradation of organic pollutants, making it an effective photocatalyst . The compound’s high chemical stability and unique structural properties also contribute to its effectiveness in various applications, such as fuel cells and drug delivery systems .

Comparación Con Compuestos Similares

Aluminum;bismuth;oxygen(2-) is often compared to other similar compounds, such as bismuth ferrite (BiFeO₃) and bismuth titanate (Bi₄Ti₃O₁₂). While all these compounds exhibit photocatalytic properties, bismuth aluminate stands out due to its high chemical stability and lack of phase transitions up to 1080°C . This makes it more suitable for high-temperature applications compared to bismuth ferrite and bismuth titanate. Additionally, bismuth aluminate’s unique structural properties, such as its mullite-type structure, further differentiate it from other bismuth-based compounds .

Propiedades

IUPAC Name |

aluminum;bismuth;oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Bi.3O/q2*+3;3*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKUZSIDPZSPNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

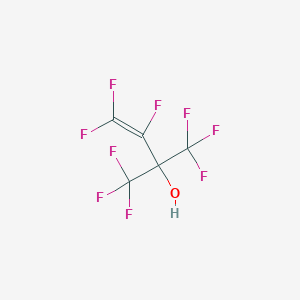

[O-2].[O-2].[O-2].[Al+3].[Bi+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlBiO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.960 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12284-76-3 |

Source

|

| Record name | Bismuth aluminate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012284763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trialuminium bismuth hexaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.